molecular formula C12H14O2 B042538 Benzyl tiglate CAS No. 37526-88-8

Benzyl tiglate

Cat. No.: B042538
CAS No.: 37526-88-8
M. Wt: 190.24 g/mol
InChI Key: QRGSTISKDZCDHV-XCVCLJGOSA-N
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Description

Benzyl tiglate, also known as benzyl 2-methylcrotonate, is an organic compound with the molecular formula C₁₂H₁₄O₂. It is an ester derived from tiglic acid and benzyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl tiglate can be synthesized through the esterification of tiglic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl tiglate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl tiglate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its presence in essential oils and potential therapeutic applications make it a compound of interest in various fields of research .

Properties

IUPAC Name

benzyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSTISKDZCDHV-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047130
Record name Benzyl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047130
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a mushroom odour with rosy undertone
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.029-1.040
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

37526-88-8, 67674-41-3
Record name Benzyl tiglate
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Record name Benzyl tiglate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl tiglate
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Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester, (2E)-
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Record name Benzyl (2E)-2-methylbut-2-enoate
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Record name Benzyl 2-methyl-2-butenoate
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Record name Benzyl 2-methylcrotonate
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Record name BENZYL 2-METHYL-2-BUTENOATE, (E)-
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Record name Benzyl trans-2-methyl-2-butenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of benzyl tiglate in nature?

A1: this compound is found as a constituent of the essential oils in various plants. For example, it's a major component in the flowers of red cashew and is also present in the floral scent of Canada thistle . These flowers utilize this compound as part of their aroma profile to attract insects for pollination.

Q2: How does the drying process of cashew flowers affect this compound concentration?

A2: Research suggests that the method of drying cashew flowers can impact the concentration of various volatile compounds, including this compound. Freeze-drying cashew flowers was found to yield a higher concentration of this compound compared to tray-drying . This finding highlights the importance of processing techniques in preserving desired volatile compounds in plant materials.

Q3: What is the role of this compound in attracting insects?

A3: In certain plant species, this compound functions as a semiochemical, acting as a signal for insects. Studies on Canada thistle have shown that it contributes to the complex floral scent profile that attracts a diverse range of insects, including pollinators and herbivores. Understanding the attractiveness of this compound and other floral volatiles could have implications for developing insect monitoring or control strategies.

Q4: Can this compound be chemically synthesized?

A4: Yes, this compound can be synthesized in the laboratory. One documented approach involves using a Heck coupling reaction between readily available iodoolefins and a suitable precursor to construct the diene side chain of the molecule . This synthetic method allows for the controlled production of this compound and can be useful for further studies on its properties and potential applications.

Q5: What analytical techniques are used to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of volatile compounds like this compound . This technique separates and identifies different compounds based on their mass-to-charge ratio, allowing for the analysis of complex mixtures found in natural sources like essential oils.

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